Thieno[3,2-b]pyridine-5,7(4H,6H)-dione
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Overview
Description
Thieno[3,2-b]pyridine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridine-5,7(4H,6H)-dione typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thienopyridine core . Another approach includes the use of cycloalkanones, methyl formate, and 2-cyanoethanethioamide, followed by cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]pyridine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyridines .
Scientific Research Applications
Thieno[3,2-b]pyridine-5,7(4H,6H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of materials for organic electronics and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of thieno[3,2-b]pyridine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Thieno[3,2-b]pyridine-5,7(4H,6H)-dione can be compared with other similar compounds, such as:
Thieno[2,3-b]pyridine: Known for its pharmacological activities, including anticancer and antiviral properties.
Benzo[4,5]thieno[2,3-b]pyridine: Used in the development of materials for organic electronics.
4H-Thieno[3,2-b]pyrrole-5-carbohydrazides: Studied for their antiviral and antitubercular activities.
Uniqueness: this compound stands out due to its unique structural features and diverse range of biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C7H5NO2S |
---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
4H-thieno[3,2-b]pyridine-5,7-dione |
InChI |
InChI=1S/C7H5NO2S/c9-5-3-6(10)8-4-1-2-11-7(4)5/h1-2H,3H2,(H,8,10) |
InChI Key |
RCXWDGOULJMHOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=CS2)NC1=O |
Origin of Product |
United States |
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